molecular formula C9H7ClN4O B13289162 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13289162
M. Wt: 222.63 g/mol
InChI Key: APRVWAULNXAWFO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyridine-5-carbaldehyde
  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde
  • 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiazole-5-carbaldehyde

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H7ClN4O/c1-6-8(10)4-14(13-6)9-11-2-7(5-15)3-12-9/h2-5H,1H3

InChI Key

APRVWAULNXAWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=NC=C(C=N2)C=O

Origin of Product

United States

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